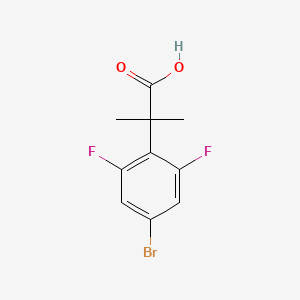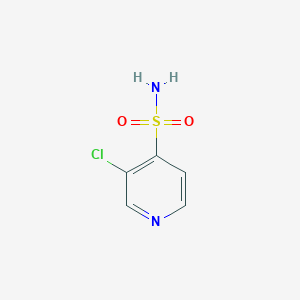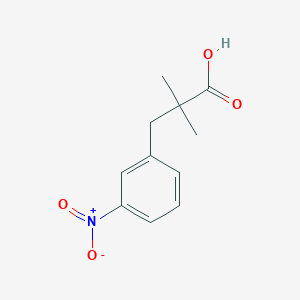
Methyl 6-(pyrrolidin-2-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(pyrrolidin-2-yl)nicotinate is a versatile small molecule scaffold with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is known for its applications in various fields of scientific research due to its unique chemical structure, which includes a pyrrolidine ring attached to a nicotinate ester.
Métodos De Preparación
The preparation of Methyl 6-(pyrrolidin-2-yl)nicotinate typically involves the reaction of 6-methylnicotinate with pyrrolidine under specific conditions. One method involves using 6-methylnicotinate methyl ester as a starting material, which reacts with pyrrolidine in the presence of an aprotic solvent like toluene or tetrahydrofuran . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve optimizing the reaction conditions to achieve high purity and yield, making the process suitable for large-scale production .
Análisis De Reacciones Químicas
Methyl 6-(pyrrolidin-2-yl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nicotinic acid derivatives, while reduction may yield pyrrolidine-substituted nicotinic alcohols .
Aplicaciones Científicas De Investigación
Methyl 6-(pyrrolidin-2-yl)nicotinate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and receptor binding due to its ability to mimic natural substrates. In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrial applications include its use in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Methyl 6-(pyrrolidin-2-yl)nicotinate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to fit into the active sites of enzymes and receptors, facilitating binding and subsequent biological effects. The compound can modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl 6-(pyrrolidin-2-yl)nicotinate can be compared with other similar compounds, such as Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate and pyrrolidin-2-one derivatives . These compounds share structural similarities but differ in their chemical properties and biological activities. For instance, the presence of a fluorine atom in Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate enhances its reactivity and binding affinity compared to this compound. Pyrrolidin-2-one derivatives, on the other hand, exhibit different pharmacological profiles due to the lactam ring structure .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 6-pyrrolidin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)8-4-5-10(13-7-8)9-3-2-6-12-9/h4-5,7,9,12H,2-3,6H2,1H3 |
Clave InChI |
BCSLUQCWBMBMBY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)











